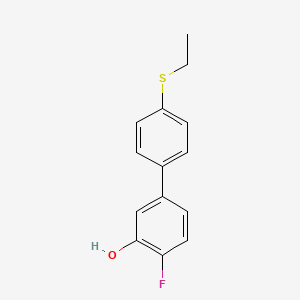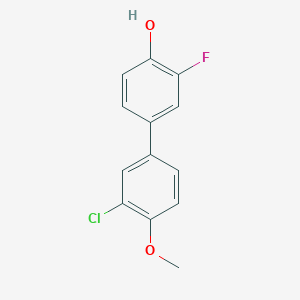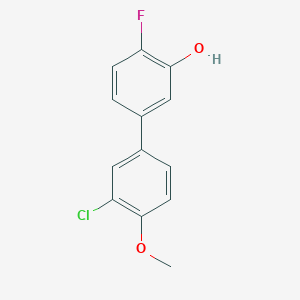
3-Fluoro-5-(naphthalen-1-yl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-5-(naphthalen-1-yl)phenol, 95% (3F5N-95) is an organofluorine compound that has been widely studied in recent years due to its potential applications in scientific research. It is a white, odorless, crystalline solid that is soluble in most organic solvents. 3F5N-95 has a variety of properties that make it an attractive option for use in laboratory experiments, including its high solubility, low toxicity, and low cost.
科学的研究の応用
3-Fluoro-5-(naphthalen-1-yl)phenol, 95% has been widely studied due to its potential applications in scientific research. It has been used as a reagent in the synthesis of other compounds, such as fluoroalkyl-substituted naphthalenes. It has also been used as a catalyst in the synthesis of novel organic compounds, as well as in the synthesis of pharmaceuticals. Additionally, 3-Fluoro-5-(naphthalen-1-yl)phenol, 95% has been used in the study of enzyme-catalyzed reactions, as well as in the study of protein-ligand interactions.
作用機序
The mechanism of action of 3-Fluoro-5-(naphthalen-1-yl)phenol, 95% is not yet fully understood. However, it is believed that the fluorine atom in the molecule plays a key role in its activity. Fluorine is an electron-withdrawing group, which can increase the reactivity of the molecule by decreasing the electron density at the reaction site. This increased reactivity can lead to increased reactivity of the substrate molecules, which can then lead to increased catalytic activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-5-(naphthalen-1-yl)phenol, 95% are not yet well understood. However, it is believed that the fluorine atom in the molecule may interact with proteins and other biomolecules, leading to changes in their structure and function. Additionally, 3-Fluoro-5-(naphthalen-1-yl)phenol, 95% has been shown to be a potent inhibitor of certain enzymes, suggesting that it may have potential therapeutic applications.
実験室実験の利点と制限
The main advantage of 3-Fluoro-5-(naphthalen-1-yl)phenol, 95% for use in laboratory experiments is its low cost and high solubility in most organic solvents. Additionally, it has a low toxicity, making it safe to handle and use in experiments. However, its mechanism of action is not yet fully understood, which may limit its use in certain experiments. Additionally, the purity of the compound can vary depending on the synthesis method used, which may lead to unexpected results in experiments.
将来の方向性
There are a number of potential future directions for research on 3-Fluoro-5-(naphthalen-1-yl)phenol, 95%. One potential direction is to further explore its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to develop more efficient and cost-effective synthesis methods for the compound. Additionally, further research could be done to explore its potential therapeutic applications. Finally, further research could be done to explore its potential applications in other scientific fields, such as materials science and nanotechnology.
合成法
3-Fluoro-5-(naphthalen-1-yl)phenol, 95% can be synthesized from a variety of starting materials, including naphthalene, fluoroacetic acid, and ethanol. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon. The most common method involves the reaction of naphthalene with fluoroacetic acid in the presence of ethanol. The reaction is typically carried out at a temperature of 60-70°C for several hours. The resulting product is then purified by recrystallization or column chromatography.
特性
IUPAC Name |
3-fluoro-5-naphthalen-1-ylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO/c17-13-8-12(9-14(18)10-13)16-7-3-5-11-4-1-2-6-15(11)16/h1-10,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKPUAUEIZKNCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CC(=C3)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Fluoro-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6374423.png)

![2-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6374438.png)

![3-Fluoro-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6374454.png)


